molecular formula C11H12N4 B577053 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole CAS No. 14488-05-2

2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole

Cat. No.: B577053
CAS No.: 14488-05-2
M. Wt: 200.245
InChI Key: FZPSOJVBLFKURO-UHFFFAOYSA-N
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Description

2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole is a chemical compound with the molecular formula C10H12N2S It is known for its unique structure, which combines a benzimidazole ring with a tetrahydropyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with a suitable tetrahydropyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as crystallization or chromatography are often used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)phenol
  • 4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)-4’-[p-(1,4,5,6-Tetrahydro-2-pyrimidinyl)phenyl]carbamoylbenzanilide
  • 4’,4’'-Bis(1,4,5,6-Tetrahydro-2-pyrimidinyl)terephthalanilide

Uniqueness

2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole stands out due to its unique combination of a benzimidazole ring and a tetrahydropyrimidinyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

14488-05-2

Molecular Formula

C11H12N4

Molecular Weight

200.245

IUPAC Name

2-(1,4,5,6-tetrahydropyrimidin-2-yl)-1H-benzimidazole

InChI

InChI=1S/C11H12N4/c1-2-5-9-8(4-1)14-11(15-9)10-12-6-3-7-13-10/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15)

InChI Key

FZPSOJVBLFKURO-UHFFFAOYSA-N

SMILES

C1CNC(=NC1)C2=NC3=CC=CC=C3N2

Synonyms

Benzimidazole, 2-(1,4,5,6-tetrahydro-2-pyrimidinyl)- (8CI)

Origin of Product

United States

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